molecular formula C10H14O2 B13168611 3-Cycloheptylprop-2-ynoic acid

3-Cycloheptylprop-2-ynoic acid

Cat. No.: B13168611
M. Wt: 166.22 g/mol
InChI Key: UPYQIVYZWOCFGC-UHFFFAOYSA-N
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Description

3-Cycloheptylprop-2-ynoic acid is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . It is characterized by a cycloheptyl group attached to a propynoic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptylprop-2-ynoic acid typically involves the reaction of cycloheptanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by oxidation to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptylprop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cycloheptylprop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cycloheptylprop-2-ynoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cycloheptylprop-2-ynoic acid is unique due to its larger cycloheptyl ring, which can impart different steric and electronic properties compared to smaller ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-cycloheptylprop-2-ynoic acid

InChI

InChI=1S/C10H14O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h9H,1-6H2,(H,11,12)

InChI Key

UPYQIVYZWOCFGC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C#CC(=O)O

Origin of Product

United States

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